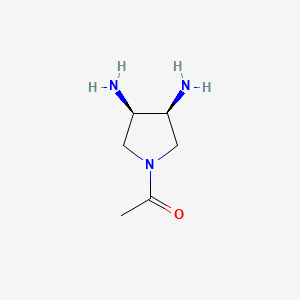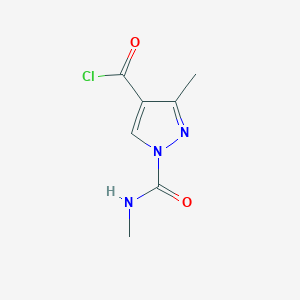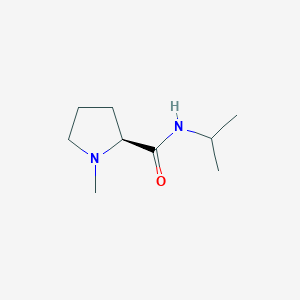
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.
Formation of Mercaptoethyl Group: The mercaptoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Amidation: The carboxylic acid group is converted to a carboxamide group through an amidation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The mercaptoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Pyrrolidine-2-carboxamide: Lacks the mercaptoethyl group.
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound .
Uniqueness
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to the presence of both the mercaptoethyl and carboxamide groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N2OS |
|---|---|
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
(2S)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m0/s1 |
Clé InChI |
APYLQTJDDAEXAY-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCS)C(=O)N |
SMILES canonique |
C1CC(N(C1)CCS)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)









![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
